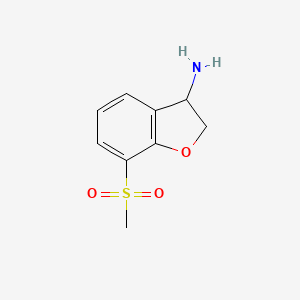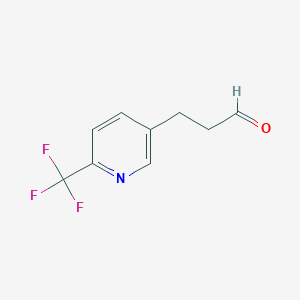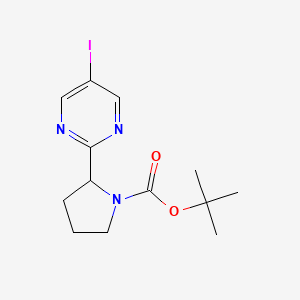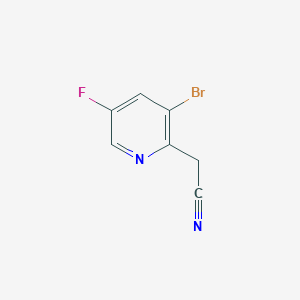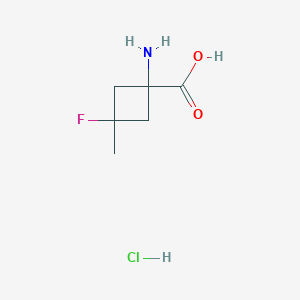
cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2 It is a derivative of cyclobutanecarboxylic acid, featuring an amino group, a fluorine atom, and a methyl group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Functional Groups: The amino, fluoro, and methyl groups are introduced through a series of substitution reactions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
cis-1-Amino-3-fluorocyclobutanecarboxylic acid: Lacks the methyl group, which may affect its binding properties and reactivity.
cis-1-Amino-3-methylcyclobutanecarboxylic acid: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
trans-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride: The trans isomer may have different stereochemical properties and biological activities.
Uniqueness
cis-1-Amino-3-fluoro-3-methyl-cyclobutanecarboxylic acid;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups on the cyclobutane ring enhances its binding affinity and specificity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11ClFNO2 |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
1-amino-3-fluoro-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-5(7)2-6(8,3-5)4(9)10;/h2-3,8H2,1H3,(H,9,10);1H |
InChI Key |
UFYCKQUNVMWMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
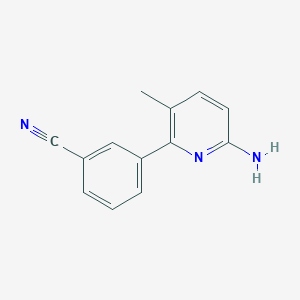
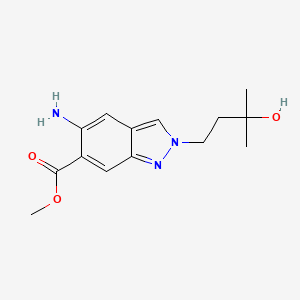
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
